

4-Ethylpyrimidine basic properties and structure

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Compound of Interest

Compound Name: 4-Ethylpyrimidine

CAS No.: 30537-73-6

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An In-depth Technical Guide to **4-Ethylpyrimidine**: Core Properties, Structure, and Synthetic Insights

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals.^{[1][2][3]} This guide provides a detailed technical overview of **4-Ethylpyrimidine**, a substituted pyrimidine with potential applications as a versatile building block in organic synthesis and drug discovery. Due to the limited availability of direct experimental data for **4-Ethylpyrimidine** in public literature, this document synthesizes information from structurally analogous compounds and established principles of pyrimidine chemistry to offer a comprehensive profile. The insights provided are tailored for researchers, scientists, and professionals in drug development, focusing on the fundamental properties, structure, and synthetic strategies for this compound.

Part 1: Molecular Structure and Physicochemical Properties

IUPAC Name and Molecular Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **4-Ethylpyrimidine**. Its molecular structure consists of a pyrimidine ring substituted with an ethyl group at the 4-position.

The canonical SMILES representation is CCC1=NC=NC=C1.

Caption: Molecular structure of **4-Ethylpyrimidine**.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of **4-Ethylpyrimidine**, extrapolated from data for structurally related compounds such as 4-methylpyrimidine and 4-ethylpyridine.^{[4][5][6][7]}

Property	Predicted Value	Notes
Molecular Formula	C ₆ H ₈ N ₂	
Molecular Weight	108.14 g/mol	
Appearance	Colorless to pale yellow liquid	Based on analogs like 4-methylpyrimidine. ^[4]
Boiling Point	~150-170 °C	Extrapolated from 4-methylpyrimidine (141-142 °C) and 4-ethylpyridine (168 °C). ^{[5][8]}
Density	~0.95-1.05 g/mL at 25 °C	Based on 4-methylpyrimidine (~1.031 g/mL) and 4-ethylpyridine (~0.942 g/mL). ^{[5][8]}
Solubility	Soluble in common organic solvents (e.g., ethanol, chloroform, methanol). ^[6] Limited solubility in water.	Pyridine and pyrimidine analogs show some water solubility. ^{[9][10]}
pKa (of conjugate acid)	~5.5 - 6.0	Based on pyridine (5.25) and 4-methylpyridinium (5.98). ^[7]

Part 2: Spectroscopic Profile

While experimental spectra for **4-Ethylpyrimidine** are not readily available, its spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Predicted ^1H NMR Spectrum

- Ethyl Group (CH_2): Quartet, $\sim 2.8\text{-}3.0$ ppm.
- Ethyl Group (CH_3): Triplet, $\sim 1.3\text{-}1.5$ ppm.
- Pyrimidine Ring (H2): Singlet or doublet, $\sim 9.1\text{-}9.3$ ppm.
- Pyrimidine Ring (H5): Doublet, $\sim 7.2\text{-}7.4$ ppm.
- Pyrimidine Ring (H6): Doublet, $\sim 8.5\text{-}8.7$ ppm.

Predicted ^{13}C NMR Spectrum

- Ethyl Group (CH_2): $\sim 30\text{-}35$ ppm.
- Ethyl Group (CH_3): $\sim 12\text{-}15$ ppm.
- Pyrimidine Ring (C2): $\sim 158\text{-}160$ ppm.
- Pyrimidine Ring (C4): $\sim 165\text{-}170$ ppm.
- Pyrimidine Ring (C5): $\sim 120\text{-}125$ ppm.
- Pyrimidine Ring (C6): $\sim 150\text{-}155$ ppm.

Predicted Infrared (IR) Spectrum

- C-H stretch (aromatic): $\sim 3000\text{-}3100$ cm^{-1} .
- C-H stretch (aliphatic): $\sim 2850\text{-}2970$ cm^{-1} .
- C=N and C=C stretching: $\sim 1400\text{-}1600$ cm^{-1} .

- C-H bend (aromatic): $\sim 700\text{-}900\text{ cm}^{-1}$.

Predicted Mass Spectrum (MS)

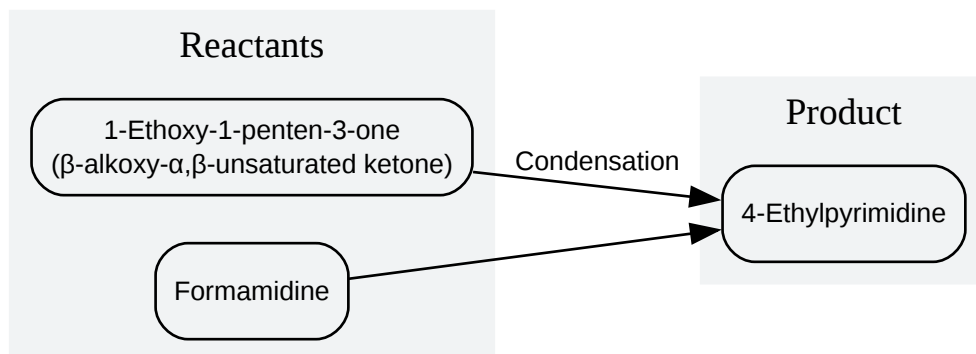
- Molecular Ion (M^+): $m/z = 108$.
- Major Fragments: Loss of a methyl group ($M-15$, $m/z = 93$) and loss of an ethyl group ($M-29$, $m/z = 79$).

Part 3: Synthesis and Reactivity

Proposed Synthetic Routes

The synthesis of **4-Ethylpyrimidine** can be approached through established methods for pyrimidine ring formation. The Pinner synthesis is a classic and versatile method.^[16]

Proposed Pinner-type Synthesis:



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Caption: Proposed synthesis of **4-Ethylpyrimidine** via Pinner-type condensation.

Generalized Experimental Protocol (Pinner Synthesis Analogy):

- Reaction Setup: To a solution of a suitable β-dicarbonyl equivalent (e.g., 1-ethoxy-1-penten-3-one) in an appropriate solvent like ethanol, add an equimolar amount of formamidinium hydrochloride.

- **Base Addition:** Add a base, such as sodium ethoxide, to the reaction mixture to neutralize the hydrochloride and facilitate the condensation reaction.
- **Reaction Conditions:** Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Workup and Purification:** After the reaction is complete, cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or distillation.

Chemical Reactivity

The pyrimidine ring is electron-deficient, which dictates its reactivity.

- **Nucleophilic Substitution:** Positions 2, 4, and 6 of the pyrimidine ring are susceptible to nucleophilic attack, especially when a good leaving group is present. For instance, a chloro-substituted pyrimidine readily undergoes substitution reactions.^[17]
- **Electrophilic Substitution:** Electrophilic substitution is generally difficult on the pyrimidine ring due to its electron-deficient nature. If it occurs, it is most likely at the 5-position.
- **Reactivity of the Ethyl Group:** The ethyl substituent can undergo reactions typical of alkyl groups on aromatic rings, such as free-radical halogenation at the benzylic-like position.

Part 4: Applications in Research and Drug Development

Role as a Synthetic Building Block

The pyrimidine core is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and neurological disorders.^{[1][2][18][19]} **4-Ethylpyrimidine** can serve as a valuable starting material or intermediate for the synthesis of more complex, biologically active molecules. The ethyl group provides a lipophilic handle that can be important for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Part 5: Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **4-Ethylpyrimidine** is not widely available, general precautions for handling substituted pyrimidines and pyridines should be followed.^{[20][21][22][23]}

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
- Ventilation: Handle in a well-ventilated area or under a chemical fume hood.
- Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.^[20]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
- Fire Hazards: Many related compounds are flammable liquids. Keep away from heat, sparks, and open flames.^[23]

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